molecular formula C11H16N6O2S B11362121 N-{4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11362121
M. Wt: 296.35 g/mol
InChI Key: JERJJSALLRCAPO-UHFFFAOYSA-N
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Description

N-{4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a butylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazole and oxadiazole rings through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group may yield sulfoxides or sulfones, while nucleophilic substitution at the acetamide group can produce various substituted derivatives.

Scientific Research Applications

N-{4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-{4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. The triazole and oxadiazole rings may interact with enzymes or receptors, modulating their activity. The butylsulfanyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N6O2S

Molecular Weight

296.35 g/mol

IUPAC Name

N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C11H16N6O2S/c1-4-5-6-20-11-14-13-10(17(11)3)8-9(12-7(2)18)16-19-15-8/h4-6H2,1-3H3,(H,12,16,18)

InChI Key

JERJJSALLRCAPO-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(N1C)C2=NON=C2NC(=O)C

Origin of Product

United States

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